molecular formula C9H9N5O4 B2585041 2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}propanoic acid CAS No. 2054953-03-4

2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}propanoic acid

Cat. No.: B2585041
CAS No.: 2054953-03-4
M. Wt: 251.202
InChI Key: URWVQNKJAINYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}propanoic acid is a compound belonging to the class of nitropyrazoles. These compounds are known for their high energy content, sensitivity, and thermal stability. The presence of the nitro group in the pyrazole ring enhances its energetic properties, making it a valuable compound in various scientific and industrial applications.

Chemical Reactions Analysis

2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}propanoic acid involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}propanoic acid can be compared with other similar compounds, such as:

The uniqueness of 2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}propanoic acid lies in its specific structure, which provides a balance between high energy content and stability, making it suitable for various applications.

Properties

IUPAC Name

2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O4/c1-6(9(15)16)12-4-7(2-10-12)13-5-8(3-11-13)14(17)18/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWVQNKJAINYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.